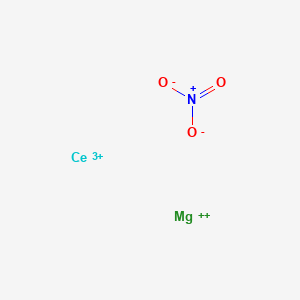
1-(2-氯-4-硝基苯基)乙酮
描述
The compound 1-(2-Chloro-4-nitrophenyl)ethanone is a chemical entity that has been the subject of various studies due to its interesting structural and chemical properties. While the provided data does not directly discuss this exact compound, it does include information on structurally related compounds that can offer insights into the behavior and characteristics of 1-(2-Chloro-4-nitrophenyl)ethanone.
Synthesis Analysis
The synthesis of related compounds often involves the chlorination of aromatic ketones or the reaction of nitroaniline derivatives with chloral, as seen in the synthesis of 1-(2-chloro-4-phenylquinolin-3-yl)ethanone and 2,2,2-trichloro-N,N'-bis(2-nitrophenyl)-ethane-1,1-diamine . These methods could potentially be adapted for the synthesis of 1-(2-Chloro-4-nitrophenyl)ethanone by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as single crystal X-ray diffraction, FTIR, and NMR spectroscopy . These studies reveal the lattice parameters, vibrational modes, and other structural details that can be compared to the expected structure of 1-(2-Chloro-4-nitrophenyl)ethanone. For instance, the crystal structure of 2,2,2-trichloro-N,N'-bis(2-nitrophenyl)-ethane-1,1-diamine provides information on the arrangement of nitro and chloro substituents in a related molecular framework .
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored through various reactions. For example, the cyclization reactions of 2-(2-chloro-4-nitrophenylsulfonyl)-1-(2-thienyl)ethanone demonstrate the potential for forming heterocyclic structures under certain conditions . These findings can shed light on the types of chemical transformations that 1-(2-Chloro-4-nitrophenyl)ethanone might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally similar compounds have been extensively studied. For instance, the thermal stability and melting point of 1-(2-Methyl-6-nitro-4-phenyl-3-quinolyl) ethanone have been determined, along with its optical properties and non-linear optical behavior . These properties are crucial for understanding the potential applications of 1-(2-Chloro-4-nitrophenyl)ethanone in various fields, such as materials science or photonics.
科学研究应用
医药:抗菌剂合成
1-(2-氯-4-硝基苯基)乙酮:用于合成具有抗菌特性的化合物 。其硝基可以转化为多种官能团,这些官能团在许多抗生素的结构中是必不可少的,使其成为医药研究中宝贵的先导化合物。
农业:农药中间体
在农业中,该化合物作为合成农药的中间体 。其化学结构允许创建可以有效控制害虫并提高作物产量的衍生物。
材料科学:聚合物改性
该化合物用于材料科学中聚合物的改性 。其反应性基团可以掺入聚合物链中,从而改变其性质,例如提高耐热性或耐化学性。
环境科学:污染物降解
环境科学研究探索了1-(2-氯-4-硝基苯基)乙酮在污染物降解中的应用 。它可以是将有害物质分解成毒性较低的物质的途径的一部分。
分析化学:色谱标准
在分析化学中,它可以用作色谱中的标准品,以帮助识别和量化混合物中类似的化合物 。
生物化学:酶抑制研究
该化合物在生物化学中对于酶抑制研究也很重要 。它可以用来研究酶作用的机制,并开发可以调节生化途径的抑制剂。
药理学:药物设计
在药理学中,1-(2-氯-4-硝基苯基)乙酮是药物设计中的关键中间体 。它可以转化为各种药理活性分子,有助于开发新药。
化学合成:有机合成中间体
最后,它被广泛用作有机合成的中间体 。其官能团使其在构建复杂有机分子方面具有通用性,这在合成化学研究中是至关重要的。
安全和危害
作用机制
Biochemical Pathways
1-(2-Chloro-4-nitrophenyl)ethanone may be involved in the degradation of 2-chloro-4-nitrophenol via the 1,2,4-benzenetriol pathway in certain bacterial strains . The compound is converted to 1,2,4-benzenetriol via chloro-1,4-benzoquinone by a two-component FAD-dependent monooxygenase . This pathway is unique and significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2-chloro-4-nitrophenol-utilizers .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(2-Chloro-4-nitrophenyl)ethanone . .
属性
IUPAC Name |
1-(2-chloro-4-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c1-5(11)7-3-2-6(10(12)13)4-8(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFBJVQQCATLSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90310766 | |
| Record name | 1-(2-chloro-4-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90310766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67818-41-1 | |
| Record name | 67818-41-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231605 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-chloro-4-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90310766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-Chloro-4'-nitroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















